molecular formula C13H20ClNO B1391234 2-Ethylphenyl 4-piperidinyl ether hydrochloride CAS No. 1185301-59-0

2-Ethylphenyl 4-piperidinyl ether hydrochloride

货号: B1391234
CAS 编号: 1185301-59-0
分子量: 241.76 g/mol
InChI 键: YLXWYBRONBFZSP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylphenyl 4-piperidinyl ether hydrochloride typically involves the reaction of 2-ethylphenol with 4-piperidinol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ether linkage. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency.

化学反应分析

Types of Reactions

2-Ethylphenyl 4-piperidinyl ether hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

科学研究应用

Chemical Properties and Structure

2-Ethylphenyl 4-piperidinyl ether hydrochloride features a unique structure that combines an ethyl-substituted phenyl group with a piperidine moiety. This structural configuration contributes to its biological activity and interaction with various biological targets.

Scientific Research Applications

  • Pharmacological Research
    • Therapeutic Agents : The compound is being explored as a lead structure for developing new therapeutic agents targeting specific biological pathways, particularly in the context of neurological disorders and pain management.
    • NLRP3 Inflammasome Inhibition : Recent studies have indicated that derivatives of compounds similar to this compound may inhibit the NLRP3 inflammasome, which is involved in inflammatory responses .
  • Chemical Probes
    • This compound serves as a chemical probe for studying the interaction of piperidine derivatives with various receptors, including nicotinic acetylcholine receptors, which are implicated in pain pathways .
  • Synthesis of Derivatives
    • The synthesis of this compound allows for the creation of various derivatives that can be tested for enhanced biological activity or altered pharmacokinetic properties. These modifications can lead to compounds with improved efficacy against targeted diseases .

Case Studies and Research Findings

  • A study on the synthesis and evaluation of piperidine derivatives demonstrated that modifications to the piperidine ring could enhance binding affinity to specific receptors, suggesting that this compound could be optimized for better therapeutic outcomes .
  • Another research initiative focused on the structural analogs of this compound found promising results in preclinical models for treating chronic pain, highlighting its potential utility in clinical applications .

作用机制

The mechanism of action of 2-Ethylphenyl 4-piperidinyl ether hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

    2-Ethylphenol: A precursor in the synthesis of 2-Ethylphenyl 4-piperidinyl ether hydrochloride.

    4-Piperidinol: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its specific ether linkage and the presence of both an ethyl group and a piperidine ring.

生物活性

2-Ethylphenyl 4-piperidinyl ether hydrochloride is a compound of interest in medicinal chemistry, particularly due to its structural similarities to other biologically active piperidine derivatives. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19ClNOC_{13}H_{19}ClNO, with a molecular weight of approximately 239.75 g/mol. The compound features an ethyl group attached to a phenyl ring and a piperidinyl ether moiety, which is significant for its biological interactions.

Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, similar to other piperidine derivatives. This interaction could influence its efficacy in treating conditions related to neurotransmitter imbalances, such as depression and anxiety disorders .

Receptor Affinity : The compound's affinity for serotonin receptors (5-HT1A and 5-HT3) has been noted, indicating potential applications in cognitive impairment treatments . The modulation of these receptors can lead to enhanced serotonergic neurotransmission, which is beneficial in managing mood disorders.

Table 1: Summary of Biological Activities

Activity Description
Serotonin Receptor Modulation Exhibits activity at 5-HT1A and 5-HT3 receptors, potentially aiding in mood regulation.
Dopamine Transporter Inhibition Shows moderate to high affinity for dopamine transporters, relevant for addiction treatments.
Antinociceptive Effects Demonstrated analgesic properties in animal models, suggesting pain relief potential.
Cognitive Enhancement Potential use in enhancing cognitive function through serotonergic pathways.

Case Studies and Research Findings

  • Cognitive Impairment Treatment : A study highlighted the efficacy of compounds similar to this compound in enhancing cognitive function by modulating serotonin levels. The results indicated significant improvements in cognitive tests administered to animal models .
  • Pain Management Trials : In preclinical trials, the compound exhibited substantial antinociceptive effects in models of neuropathic pain. The mechanism was attributed to its action on both serotonin and dopamine pathways, providing a dual approach to pain relief .
  • Safety Profile Evaluation : Toxicological assessments have shown that the compound presents a favorable safety profile at therapeutic doses. In vivo studies indicated minimal adverse effects when administered over extended periods .

Future Directions

Research into the biological activity of this compound continues to expand. Future studies should focus on:

  • Detailed Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for determining clinical viability.
  • Clinical Trials : Initiating phase I clinical trials to evaluate safety and efficacy in human subjects.
  • Structure-Activity Relationship (SAR) Studies : Exploring modifications of the compound to enhance receptor selectivity and potency.

常见问题

Q. Basic: What synthetic strategies are recommended for optimizing the yield of 2-ethylphenyl 4-piperidinyl ether hydrochloride?

Answer :

  • Stepwise Functionalization : Begin with nucleophilic substitution at the 4-piperidinyl position using 2-ethylphenol under anhydrous conditions (e.g., K2_2CO3_3 in DMF at 60°C) to form the ether intermediate .
  • Hydrochloride Salt Formation : React the free base with HCl gas in dry diethyl ether to precipitate the hydrochloride salt. Monitor pH to avoid over-acidification, which may degrade sensitive functional groups .
  • Yield Optimization : Use column chromatography (silica gel, CH2_2Cl2_2/MeOH gradient) to isolate the product. Purity >98% (HPLC) is critical for pharmacological studies .

Q. Basic: How can researchers validate the purity and structural integrity of this compound?

Answer :

  • Analytical Techniques :
    • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) at 1 mL/min. Retention time consistency (±0.2 min) confirms purity .
    • NMR : Compare 1^1H and 13^13C spectra to reference data (e.g., piperidinyl protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ at m/z corresponding to the molecular weight (calculate using PubChem data) .

Q. Basic: What safety protocols are essential for handling this compound in vitro?

Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use a fume hood for weighing and synthesis .
  • Exposure Mitigation : In case of skin contact, wash immediately with soap/water. For inhalation, move to fresh air and monitor for respiratory distress .
  • Storage : Store in amber vials at −20°C under inert gas (argon) to prevent hygroscopic degradation .

Q. Basic: What methods are recommended for assessing batch-to-batch consistency?

Answer :

  • Stability-Indicating Assays :
    • Forced Degradation : Expose samples to heat (60°C), light (UV, 48 hr), and acidic/alkaline conditions. Monitor degradation products via HPLC .
    • Karl Fischer Titration : Ensure water content <0.5% to prevent hydrolysis of the hydrochloride salt .
  • Spectroscopic Consistency : Compare FT-IR spectra across batches (e.g., C-O-C ether stretch at ~1250 cm1^{-1}) .

Q. Advanced: How can receptor binding assays be designed to study this compound’s interaction with acetylcholinesterase?

Answer :

  • Radioligand Displacement : Use 3^3H-donepezil as a tracer (IC50_{50} ~10 nM). Incubate with purified acetylcholinesterase (0.1–10 µM test compound, 37°C, 1 hr) .
  • Kinetic Analysis : Calculate Ki_i using Cheng-Prusoff equation. Validate with Lineweaver-Burk plots to confirm competitive inhibition .
  • Negative Control : Include galantamine (reversible inhibitor) to differentiate binding mechanisms .

Q. Advanced: How should researchers address contradictory data in enzymatic activity assays?

Answer :

  • Source Identification :
    • Enzyme Purity : Verify acetylcholinesterase source (e.g., recombinant human vs. bovine) and activity (Ellman’s assay) .
    • Buffer Conditions : Test pH (7.4 vs. 8.0) and ionic strength (50–150 mM NaCl), which affect ionization of the piperidinyl group .
  • Orthogonal Assays : Confirm results using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to rule out assay artifacts .

Q. Advanced: What experimental designs are optimal for studying stability under physiological conditions?

Answer :

  • Simulated Biological Fluids : Incubate in PBS (pH 7.4) and human plasma (37°C, 24 hr). Quantify parent compound via LC-MS/MS .
  • Degradation Pathways : Identify metabolites (e.g., N-oxide formation via CYP3A4) using liver microsomes + NADPH .
  • Temperature Sensitivity : Perform Arrhenius analysis (4–40°C) to predict shelf-life .

Q. Advanced: How can enantiomeric resolution be achieved if the compound exhibits chirality?

Answer :

  • Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (80:20) + 0.1% diethylamine. Monitor optical rotation ([α]D_D) .
  • Crystallization : Recrystallize with (R)-mandelic acid to isolate diastereomeric salts. Validate enantiomeric excess (ee) via 1^1H NMR with chiral shift reagents .

Q. Advanced: What in vitro models are suitable for preliminary neurotoxicity screening?

Answer :

  • Cell Lines : Use SH-SY5Y neuroblastoma cells. Assess viability (MTT assay) and apoptosis (caspase-3/7 activity) after 48-hr exposure (1–100 µM) .
  • Mechanistic Studies : Measure reactive oxygen species (ROS) with DCFH-DA and mitochondrial membrane potential (JC-1 dye) .

Q. Advanced: How can metabolic pathways be elucidated using isotopic labeling?

Answer :

  • Isotope Tracers : Synthesize 13^{13}C-labeled piperidinyl group. Administer to hepatocytes and track metabolites via UPLC-QTOF-MS .
  • Cytochrome P450 Inhibition : Co-incubate with ketoconazole (CYP3A4 inhibitor) or quinidine (CYP2D6 inhibitor) to identify primary metabolic routes .

属性

IUPAC Name

4-(2-ethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-11-5-3-4-6-13(11)15-12-7-9-14-10-8-12;/h3-6,12,14H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXWYBRONBFZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,2-Bis(furan-2-yl)ethane-1,2-diol, meso
1,2-Bis(furan-2-yl)ethane-1,2-diol, meso
2-Ethylphenyl 4-piperidinyl ether hydrochloride
1,2-Bis(furan-2-yl)ethane-1,2-diol, meso
1,2-Bis(furan-2-yl)ethane-1,2-diol, meso
2-Ethylphenyl 4-piperidinyl ether hydrochloride
1,2-Bis(furan-2-yl)ethane-1,2-diol, meso
1,2-Bis(furan-2-yl)ethane-1,2-diol, meso
2-Ethylphenyl 4-piperidinyl ether hydrochloride
1,2-Bis(furan-2-yl)ethane-1,2-diol, meso
1,2-Bis(furan-2-yl)ethane-1,2-diol, meso
2-Ethylphenyl 4-piperidinyl ether hydrochloride
1,2-Bis(furan-2-yl)ethane-1,2-diol, meso
1,2-Bis(furan-2-yl)ethane-1,2-diol, meso
2-Ethylphenyl 4-piperidinyl ether hydrochloride
1,2-Bis(furan-2-yl)ethane-1,2-diol, meso
1,2-Bis(furan-2-yl)ethane-1,2-diol, meso
2-Ethylphenyl 4-piperidinyl ether hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。